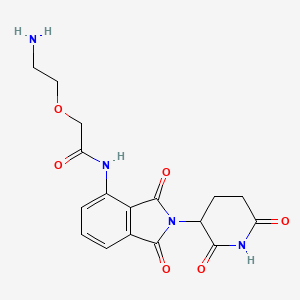

Pomalidomide-PEG1-NH2

Description

BenchChem offers high-quality Pomalidomide-PEG1-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pomalidomide-PEG1-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C17H18N4O6 |

|---|---|

Poids moléculaire |

374.3 g/mol |

Nom IUPAC |

2-(2-aminoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C17H18N4O6/c18-6-7-27-8-13(23)19-10-3-1-2-9-14(10)17(26)21(16(9)25)11-4-5-12(22)20-15(11)24/h1-3,11H,4-8,18H2,(H,19,23)(H,20,22,24) |

Clé InChI |

VTYSKLWOGRVXFF-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN |

Origine du produit |

United States |

Synthetic Methodologies and Precursor Development for Pomalidomide Peg1 Nh2

Pomalidomide (B1683931) Core Synthesis Strategies

The synthesis of the pomalidomide core is a critical initial step. Researchers have explored various strategies to optimize this process, including the adoption of modern techniques like continuous flow chemistry and microwave-assisted synthesis to enhance reaction rates and yields.

Continuous Flow Synthesis Approaches for Pomalidomide Derivatives

The process can involve a three or four-step sequence. researchgate.net One patented method utilizes a microchannel reactor and involves the reaction of 3-nitrophthalic anhydride (B1165640) with 3-amino-2,6-piperidinedione, followed by a reduction step. google.com This continuous process allows for precise control over reaction parameters, leading to consistent product quality. researchgate.net

Key steps in a continuous flow synthesis of pomalidomide can include:

The formation of 3-nitrophthalic anhydride from 3-nitrophthalic acid. google.com

Reaction of the anhydride with 3-amino-2,6-piperidinedione to form an intermediate. google.com

Reduction of the nitro group to an amine, yielding pomalidomide. google.comnih.gov

Optimization of Pomalidomide Synthesis Yields and Efficiency

Significant efforts have been directed towards optimizing the yield and efficiency of pomalidomide synthesis. Microwave-assisted synthesis (MAS) has been shown to dramatically reduce reaction times and increase yields. rsc.orgrsc.org For instance, the synthesis of pomalidomide building blocks using MAS can be completed in as little as 15 minutes, with at least a 14% increase in gram-scale yield without the need for purification, a significant improvement over traditional oil bath heating which often requires overnight reactions. rsc.org

The choice of solvent and temperature also plays a crucial role. Studies have shown that for the synthesis of pomalidomide derivatives, dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. rsc.orgrsc.org Temperature optimization studies have revealed that different reaction temperatures are optimal for primary versus secondary amine nucleophiles. For example, the yield for a primary amine derivative was highest at 130°C (71%), while a secondary amine derivative achieved a 94% yield at 90 and 110°C. rsc.org

Furthermore, a one-pot, protecting-group-free strategy has been developed for preparing pomalidomide conjugates, leveraging the differential reactivity of amine nucleophiles. This method has successfully produced conjugates in yields ranging from 21% to 62%, offering a more streamlined and cost-effective approach compared to strategies that rely on protecting groups. rsc.orgnih.gov

Polyethylene (B3416737) Glycol (PEG) Linker Functionalization

The PEG linker is a crucial component that connects the pomalidomide moiety to a ligand for the target protein in proteolysis-targeting chimeras (PROTACs). The length and composition of the linker significantly impact the properties and bioactivity of the final conjugate. nih.gov

Amine-Terminated PEG1 Synthesis and Derivatization

The synthesis of amine-terminated PEG linkers is a key step in creating the Pomalidomide-PEG1-NH2 conjugate. Various methods exist for the efficient conversion of hydroxyl-terminated PEGs to their amino-terminated counterparts. bohrium.com One effective strategy involves a two-step process: mesylation of the hydroxyl group followed by nucleophilic substitution with an amine source. bohrium.com Another high-yielding method is the reduction of azido-terminated polyglycols using zinc in the presence of ammonium (B1175870) chloride, which can achieve over 99% conversion with high isolated yields. bohrium.comsemanticscholar.org

These amine-terminated PEGs can be further derivatized to incorporate other functional groups as needed for specific applications. mdpi.com For example, heterobifunctional PEGs with different end groups can be synthesized, allowing for versatile conjugation strategies. mdpi.commdpi.com

Attachment Chemistry of PEG1-NH2 to the Pomalidomide Moiety

The attachment of the PEG1-NH2 linker to the pomalidomide core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.govresearchgate.net In this reaction, the primary amine of the PEG linker displaces a leaving group, commonly a fluorine atom, on the pomalidomide precursor, 4-fluorothalidomide. nih.govresearchgate.net

This reaction is often performed at elevated temperatures in a solvent like DMSO. rsc.org It has been observed that nucleophilic acyl substitution can sometimes compete with the desired aromatic substitution, leading to the formation of byproducts. researchgate.net Careful control of reaction conditions and purification methods are therefore essential to ensure the purity of the final Pomalidomide-PEG1-NH2 conjugate. researchgate.net

Formation of Pomalidomide-PEG1-NH2 Conjugate

The final step in the synthesis is the formation of the Pomalidomide-PEG1-NH2 conjugate. This molecule serves as a crosslinker-E3 ligase ligand conjugate, where pomalidomide acts as the ligand for the E3 ligase Cereblon (CRBN). medchemexpress.comscientificlabs.co.uk The terminal amine group on the PEG linker provides a reactive handle for conjugation to a ligand that targets a specific protein for degradation. medchemexpress.com

General Conjugation Techniques for E3 Ligase Ligand-Linker Modules

The construction of E3 ligase ligand-linker modules, a key component of PROTACs, involves several established chemical reactions. These techniques are designed to be robust and compatible with a variety of functional groups to allow for the creation of diverse PROTAC libraries.

Common synthetic routes for conjugating linkers to pomalidomide include:

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where the fluorine atom of 4-fluorothalidomide is displaced by a primary amine attached to the linker. nih.gov This reaction is often carried out in the presence of a base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. nih.govnih.gov

Alkylation: This involves the reaction of pomalidomide with alkyl halides. However, this method can suffer from low nucleophilicity and poor chemoselectivity. nih.govscispace.com

Acylation: Pomalidomide can be acylated, but this introduces additional polar surface area and a hydrogen bond acceptor, which may not be desirable for all PROTAC designs. nih.gov

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction. mdpi.com This involves reacting an alkyne-functionalized pomalidomide derivative with an azide-terminated linker, or vice versa, to form a stable triazole linkage. nih.govmdpi.com This method is valued for its high yields and compatibility with a wide range of functional groups. mdpi.com

These conjugation strategies are fundamental to creating the initial E3 ligase ligand-linker building blocks that are subsequently attached to a protein of interest (POI) ligand to form the final PROTAC molecule.

One-Pot Synthesis Approaches for Pomalidomide-Conjugates

To streamline the synthesis of pomalidomide-based PROTACs and facilitate the rapid generation of compound libraries, one-pot synthesis methodologies have been developed. rsc.orgrsc.org These approaches aim to combine multiple reaction steps into a single procedure, thereby reducing purification steps, saving time, and minimizing the use of reagents and solvents. researchgate.net

One notable one-pot strategy involves the sequential reaction of 4-fluorothalidomide with a diamine linker, followed by the addition of a ligand for the target protein. rsc.org This approach leverages the differential reactivity of primary and secondary amines to achieve selective conjugation. rsc.orgresearchgate.net For instance, a one-pot synthesis of JQ1-pomalidomide conjugates has been reported with yields of up to 62%. rsc.orgresearchgate.net This method avoids the need for protecting groups, further simplifying the synthetic process. nih.gov Another approach utilizes a photoinduced C(sp2)–C(sp3) coupling followed by amide formation to generate PROTACs in a one-pot fashion. researchgate.net These streamlined syntheses are particularly valuable for accelerating the exploration of structure-activity relationships (SAR) in PROTAC development. researchgate.net

Parallel Synthesis Strategies for Pomalidomide-PEG1-NH2 Libraries

Parallel synthesis is a powerful tool for rapidly generating large libraries of compounds, which is essential for the discovery and optimization of new PROTACs. sigmaaldrich.com By systematically varying the linker and the point of attachment on the pomalidomide core, researchers can explore a wide chemical space to identify molecules with optimal degradation activity. biorxiv.org

The development of building blocks like Pomalidomide-PEG1-NH2, which has a terminal amine group, is crucial for parallel synthesis. sigmaaldrich.com This amine can be readily coupled with a variety of carboxylic acid-containing protein of interest (POI) ligands. sigmaaldrich.com By using a set of pre-synthesized pomalidomide-linker conjugates with different linker lengths and compositions, a library of PROTACs can be generated from a single POI ligand. sigmaaldrich.com

Strategies for parallel synthesis often employ solid-phase synthesis techniques, where pomalidomide is attached to a solid support, allowing for the easy addition and removal of reagents and simplifying the purification process. smolecule.com Additionally, the use of "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is well-suited for parallel synthesis due to its high efficiency and specificity. researchgate.net This allows for the rapid construction of diverse PROTAC libraries by reacting an azide-functionalized pomalidomide library with various alkyne-containing POI ligands. researchgate.net

Development of Pomalidomide Analogs with Varied Linker Lengths and Chemistries

The linker connecting the pomalidomide moiety to the target protein ligand is not merely a passive spacer but plays a crucial role in the efficacy of a PROTAC. The length, composition, and attachment point of the linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation.

Synthesis of Pomalidomide-PEGn-NH2 Homologs (n>1)

To investigate the effect of linker length on PROTAC activity, researchers have synthesized a series of Pomalidomide-PEGn-NH2 homologs, where 'n' represents the number of polyethylene glycol (PEG) units. These homologs provide a systematic way to vary the distance between the pomalidomide and the target protein ligand.

The synthesis of these homologs typically follows the general conjugation strategies mentioned earlier, particularly the nucleophilic aromatic substitution of 4-fluorothalidomide with amino-PEGn-NH2 linkers of varying lengths. Commercial availability of PEG linkers with different numbers of repeating units facilitates the straightforward synthesis of these homologous series. sigmaaldrich.commedchemexpress.com For example, Pomalidomide-PEG2-NH2, Pomalidomide-PEG3-NH2, and Pomalidomide-PEG4-NH2 have been synthesized and are used as building blocks for PROTAC construction. sigmaaldrich.com

Table 1: Examples of Pomalidomide-PEGn-NH2 Homologs

| Compound Name | Number of PEG Units (n) |

| Pomalidomide-PEG1-NH2 | 1 |

| Pomalidomide-PEG2-NH2 | 2 |

| Pomalidomide-PEG3-NH2 | 3 |

| Pomalidomide-PEG4-NH2 | 4 |

Exploration of Alternative Linker Types (e.g., Alkyl, Azide (B81097), Alkyne)

Beyond PEG linkers, a variety of other linker chemistries have been explored to fine-tune the properties of pomalidomide-based PROTACs. The choice of linker can influence solubility, cell permeability, and the conformational flexibility of the PROTAC.

Alkyl Chains: Simple alkyl chains of varying lengths are commonly used as linkers. These can be introduced through similar synthetic methods as PEG linkers, for example, by reacting 4-fluorothalidomide with diaminoalkanes.

Azide and Alkyne Linkers: The incorporation of azide and alkyne functionalities into the linker is particularly useful for employing "click chemistry" for the final PROTAC assembly. nih.govmdpi.com For example, pomalidomide can be functionalized with a terminal alkyne via reaction with propargylamine. nih.gov This alkyne-modified pomalidomide can then be efficiently coupled with an azide-containing POI ligand. nih.gov Conversely, pomalidomide can be linked to an azide-terminated linker to react with an alkyne-functionalized POI ligand. researchgate.net

Table 2: Examples of Pomalidomide Analogs with Alternative Linkers

| Linker Type | Functional Group | Application |

| Alkyl | Amine, Carboxylic Acid | Basic linker structure |

| Azide | N3 | Click Chemistry (CuAAC, SPAAC) |

| Alkyne | C≡CH | Click Chemistry (CuAAC) |

The exploration of these different linker types has been instrumental in developing PROTACs with improved degradation potency and selectivity. nih.gov

Positional Isomerism Studies in Pomalidomide Analogs

The position at which the linker is attached to the pomalidomide scaffold can have a profound impact on the resulting PROTAC's activity, including its ability to induce the degradation of the target protein and its potential for off-target effects. biorxiv.org Pomalidomide and its parent compound, thalidomide, have several potential sites for linker attachment.

Systematic studies have been conducted to explore the consequences of varying the attachment point on the phthalimide (B116566) ring of pomalidomide. biorxiv.orgnih.gov For instance, researchers have compared the effects of attaching linkers to the C4 and C5 positions of the phthalimide ring. biorxiv.orgnih.gov It has been observed that modifications at the C5 position can lead to a reduction in the off-target degradation of certain zinc-finger proteins, a known liability of some pomalidomide-based PROTACs. biorxiv.orgnih.gov

These positional isomerism studies often involve the synthesis of a library of pomalidomide analogs with the linker attached at different positions. biorxiv.org The biological activity of the resulting PROTACs is then evaluated to determine the optimal attachment point for a given target protein. These studies have provided valuable insights into the design rules for creating more specific and potent pomalidomide-based PROTACs. biorxiv.orgnih.gov

Molecular Mechanisms of Action of Pomalidomide Derived E3 Ligase Ligands

Interaction of Pomalidomide (B1683931) Moiety with Cereblon (CRBN)

The initial and critical step in the mechanism of action of pomalidomide and its derivatives is the direct binding to Cereblon (CRBN), which functions as a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. rsc.orgresearchgate.netnih.gov This interaction is a prerequisite for the subsequent recruitment of target proteins for degradation.

Structural Determinants of Pomalidomide-CRBN Interaction

The high-affinity binding of pomalidomide to CRBN is dictated by specific structural features of both the small molecule and the protein. X-ray crystallography studies have elucidated the precise nature of this interaction. rcsb.orgrcsb.org The glutarimide (B196013) ring of pomalidomide is crucial for this binding and inserts into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN. rsc.orgnih.gov This pocket is characterized by a "tri-tryptophan" motif, where three tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN) form key hydrophobic and hydrogen-bonding interactions with the glutarimide moiety. rsc.orgnih.gov

The phthalimide (B116566) ring of pomalidomide is also involved in the interaction, with modifications to this part of the molecule influencing substrate specificity. rsc.org For example, the amino group on the phthalimide ring of pomalidomide can form a water-mediated hydrogen bond that stabilizes the interaction with certain neosubstrates. rsc.org Mutations in the key residues of the CRBN binding pocket, such as the tryptophan residues, can abrogate the binding of pomalidomide and its analogs, leading to drug resistance. nih.govnih.gov

Functional Hotspots within E3 Ligase Involved in Degradation

The interaction of pomalidomide with CRBN creates a new surface on the E3 ligase that is capable of recruiting novel protein substrates, often referred to as "neosubstrates". nih.gov The specific interfaces on CRBN that are involved in binding these neosubstrates are known as "functional hotspots". nih.govresearchgate.net These hotspots are not limited to the immediate pomalidomide-binding pocket but can involve other regions of the CRBN protein surface. researchgate.net The conformation of the degrader molecule and the specific neosubstrate being recruited determine which functional hotspots are engaged. nih.govresearchgate.net Disruptive mutations within these functional hotspots can lead to resistance to pomalidomide-based degraders, as they can prevent the stable formation of the ternary complex required for degradation. nih.govresearchgate.net

Substrate Recognition and Induced Proximity for Degradation

The binding of pomalidomide to CRBN is the first step in a process that ultimately leads to the degradation of specific target proteins. This is achieved through the principle of induced proximity, where pomalidomide acts as a molecular glue to bring a target protein into close proximity with the E3 ubiquitin ligase complex.

Formation of Pomalidomide-CRBN-Substrate Ternary Complexes

Pomalidomide and its derivatives facilitate the formation of a stable ternary complex consisting of the pomalidomide molecule, CRBN, and a neosubstrate. researchgate.netnih.gov Pomalidomide itself does not typically bind to the neosubstrates in the absence of CRBN. researchgate.net Instead, it modifies the surface of CRBN, creating a composite binding site that is recognized by the neosubstrate. nih.govacs.org Well-known neosubstrates for the pomalidomide-CRBN complex include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the developmental transcription factor SALL4. rcsb.orgnih.govresearchgate.net

The stability of this ternary complex is a critical determinant of the efficiency of protein degradation. nih.gov The interactions within the ternary complex are often cooperative, meaning that the binding of all three components is stronger than the individual binary interactions. nih.gov The linker element in PROTACs, such as the PEG1-NH2 in Pomalidomide-PEG1-NH2, plays a crucial role in positioning the target protein in an optimal orientation for ubiquitination by the CRL4^CRBN^ complex. mdpi.com

| Degrader | E3 Ligase | Neosubstrate | Key Interaction Feature | Reference |

|---|---|---|---|---|

| Pomalidomide | CRBN | IKZF1/IKZF3 | Molecular glue stabilizing the protein-protein interface | rsc.orgnih.gov |

| Pomalidomide | CRBN | SALL4 | Recruitment of the second zinc finger of SALL4 to the CRBN-pomalidomide complex | rcsb.org |

| Lenalidomide (B1683929) | CRBN | CK1α | Stabilization of a pre-existing weak interaction | nih.govacs.org |

Mechanisms of Ubiquitination Triggered by Pomalidomide-CRBN Interaction

Once the ternary complex is formed, the CRL4^CRBN^ E3 ubiquitin ligase is activated to catalyze the transfer of ubiquitin molecules to the recruited neosubstrate. researchgate.netnih.gov The CRL4^CRBN^ complex consists of the scaffold protein Cullin 4, the RING box protein 1 (RBX1), DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN. researchgate.net The RING protein RBX1 recruits an E2 ubiquitin-conjugating enzyme that is loaded with ubiquitin. mdpi.com

The proximity induced by the pomalidomide-based degrader brings the E2 enzyme into close range of the neosubstrate, allowing for the efficient transfer of ubiquitin to lysine (B10760008) residues on the substrate's surface. nih.govecancer.org This process typically results in the formation of a polyubiquitin (B1169507) chain on the neosubstrate, which serves as a signal for its recognition and degradation by the 26S proteasome. nih.govresearchgate.net Pomalidomide, therefore, effectively reprograms the substrate specificity of the CRBN E3 ligase, leading to the degradation of proteins that are not its natural targets. researchgate.net

Pomalidomide-PEG1-NH2: A Key Building Block in Targeted Protein Degradation

Pomalidomide-PEG1-NH2 is a synthetic chemical compound that has garnered significant attention in the field of chemical biology and drug discovery. It serves as a crucial component in the construction of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate specific disease-causing proteins from cells. This article delves into the chemical nature of Pomalidomide-PEG1-NH2 and its fundamental role in the rapidly evolving landscape of targeted protein degradation.

Pomalidomide and its derivatives function as molecular glue degraders, a class of small molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. vipergen.comnih.gov At the heart of this mechanism is the E3 ubiquitin ligase Cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rsc.orgbinasss.sa.crnih.gov

Pomalidomide binds to a specific pocket within the CRBN protein, effectively altering its surface and creating a new binding interface. binasss.sa.crnih.gov This induced interface allows for the recruitment of proteins that would not normally interact with CRBN, known as neosubstrates. rsc.org Once a neosubstrate is brought into proximity with the E3 ligase complex, it is tagged with ubiquitin molecules. This polyubiquitination marks the protein for recognition and subsequent degradation by the proteasome, a large protein complex that acts as the cell's "garbage disposal." vipergen.com

Pomalidomide-PEG1-NH2 is a derivative of pomalidomide that has been functionalized with a single polyethylene (B3416737) glycol (PEG) unit and a terminal amine group (-NH2). This design makes it an ideal building block for the synthesis of PROTACs. The pomalidomide portion of the molecule serves as the E3 ligase ligand, ensuring the recruitment of CRBN. The terminal amine provides a reactive handle for chemists to attach a linker and a "warhead" – a ligand that specifically binds to the target protein of interest.

| Component | Function in PROTACs |

| Pomalidomide | Binds to the E3 ubiquitin ligase Cereblon (CRBN). |

| PEG1 Linker | Provides spacing and appropriate physicochemical properties. |

| Terminal Amine (NH2) | Serves as a reactive site for conjugation to a target protein ligand. |

Selective Degradation of Specific Proteins by Pomalidomide-Recruiting Ligands

The therapeutic efficacy of pomalidomide and its derivatives stems from their ability to selectively induce the degradation of specific transcription factors that are crucial for the survival of certain cancer cells.

Ikaros (IKZF1) is a key transcription factor in the development and differentiation of lymphocytes. nih.govrsc.org In certain hematological malignancies, such as multiple myeloma, cancer cells are dependent on Ikaros for their proliferation and survival. researchgate.nettandfonline.com Pomalidomide acts as a molecular glue, inducing the formation of a ternary complex between CRBN and Ikaros. nih.govnih.govcncb.ac.cn This proximity leads to the ubiquitination of Ikaros by the CRL4^CRBN^ complex and its subsequent degradation by the proteasome. researchgate.netnih.govnih.gov The degradation of Ikaros disrupts the transcriptional networks essential for myeloma cell growth, leading to cell cycle arrest and apoptosis. nih.gov

Aiolos (IKZF3) is another member of the Ikaros family of transcription factors and shares significant structural similarity with Ikaros. researchgate.netnih.gov Similar to Ikaros, Aiolos plays a critical role in lymphocyte development and is a key survival factor for multiple myeloma cells. researchgate.nettandfonline.commdpi.com The mechanism of Aiolos degradation by pomalidomide mirrors that of Ikaros. Pomalidomide binding to CRBN facilitates the recruitment of Aiolos to the E3 ligase complex, leading to its ubiquitination and proteasomal degradation. researchgate.netnih.govnih.gov The degradation of both Ikaros and Aiolos is considered a primary driver of the anti-myeloma activity of pomalidomide. tandfonline.com

| Protein Target | Role in Disease (Multiple Myeloma) | Effect of Pomalidomide |

| Ikaros (IKZF1) | Essential for proliferation and survival of myeloma cells. researchgate.nettandfonline.com | Induces ubiquitination and proteasomal degradation. researchgate.netnih.govnih.gov |

| Aiolos (IKZF3) | Key survival factor for myeloma cells. researchgate.nettandfonline.commdpi.com | Induces ubiquitination and proteasomal degradation. researchgate.netnih.govnih.gov |

Beyond its well-established role in degrading Ikaros and Aiolos in multiple myeloma, pomalidomide has also been shown to modulate the expression of other transcription factors, namely B-cell lymphoma/leukemia 11A (BCL11A) and SRY-box transcription factor 6 (SOX6). nih.govnih.gov These transcription factors are key repressors of fetal hemoglobin (γ-globin) expression in adults. nih.govresearchgate.net

In the context of sickle cell disease and β-thalassemia, reactivating fetal hemoglobin production can be a therapeutic strategy. Research has shown that pomalidomide treatment leads to the downregulation of BCL11A and SOX6 protein levels. nih.govnih.govresearchgate.netcancer-genetics.org This effect appears to be, at least in part, due to a transcriptional regulation mechanism. nih.gov By reducing the levels of these repressors, pomalidomide can lead to an increase in γ-globin synthesis. nih.gov Interestingly, in this context, the degradation of Ikaros is not the primary mechanism of action. nih.govcancer-genetics.org

Impact of Molecular Glue Paradigm on Pomalidomide's Mechanism

The understanding of pomalidomide's mechanism of action has been revolutionized by the "molecular glue" concept. vipergen.comnih.gov This paradigm describes how small molecules can induce or stabilize the interaction between two proteins that would otherwise not associate. vipergen.comnih.gov Pomalidomide exemplifies this, acting as an adhesive that "glues" neosubstrate proteins like Ikaros and Aiolos to the CRBN E3 ligase. nih.govrsc.org

This molecular glue mechanism has several profound implications:

Drugging the "Undruggable": Many disease-causing proteins, including transcription factors like Ikaros and Aiolos, lack conventional enzymatic active sites and have been considered "undruggable" by traditional inhibitors. nih.gov The molecular glue approach bypasses the need for a functional binding pocket on the target protein, instead relying on the induced interaction with an E3 ligase.

Catalytic Action: Because the molecular glue and the E3 ligase are not consumed in the degradation process, a single molecule of pomalidomide can lead to the destruction of multiple target protein molecules, resulting in a potent and sustained effect. vipergen.com

Emergence of a New Therapeutic Modality: The discovery of pomalidomide's mechanism has spurred the development of a new class of drugs called molecular glue degraders and has provided the foundational knowledge for the rational design of PROTACs, which utilize a similar principle of bringing a target protein and an E3 ligase together. vipergen.combiorxiv.org

The study of Pomalidomide-PEG1-NH2 and its parent compound, pomalidomide, continues to provide invaluable insights into the intricacies of cellular protein degradation and offers a powerful platform for the development of novel therapeutics for a wide range of diseases.

Role of Pomalidomide Peg1 Nh2 in Targeted Protein Degradation Protac Technology

Pomalidomide-PEG1-NH2 as a Heterobifunctional Degrader Building Block

Pomalidomide-PEG1-NH2 is a pre-fabricated component that simplifies the construction of PROTACs. sigmaaldrich.comscientificlabs.co.uk It consists of the pomalidomide (B1683931) moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a single polyethylene (B3416737) glycol (PEG1) unit that functions as a linker, terminating in an amine (-NH2) group. iris-biotech.detocris.commedkoo.commedchemexpress.com This terminal amine provides a reactive site for conjugation with a ligand designed to bind to a specific protein of interest. medkoo.commedchemexpress.com

The modular nature of Pomalidomide-PEG1-NH2 and similar building blocks allows for the rapid generation of PROTAC libraries. sigmaaldrich.comscientificlabs.co.uk By having a collection of these E3 ligase ligand-linker conjugates with varying linker lengths and compositions, researchers can systematically synthesize and screen a wide array of PROTACs to identify the most effective degrader for a particular target protein. sigmaaldrich.comscientificlabs.co.uk

The design of effective PROTACs using Pomalidomide-PEG1-NH2 is guided by several key principles. The primary goal is to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. scientificlabs.co.uk The characteristics of the linker element, in this case, the PEG1 unit, are critical in achieving this.

Key design considerations include:

Linker Length and Flexibility: The length and flexibility of the linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin. While Pomalidomide-PEG1-NH2 offers a specific short and flexible linker, the synthesis of PROTACs with a variety of linker lengths is often necessary to find the most potent degrader. biorxiv.org

Linker Attachment Point: The point at which the linker is attached to both the pomalidomide ligand and the target protein ligand is critical. The attachment should not interfere with the binding of either ligand to its respective protein. tocris.com In Pomalidomide-PEG1-NH2, the PEG linker is attached to a position on the pomalidomide molecule known not to disrupt its binding to CRBN. tocris.com

The table below summarizes the key components of Pomalidomide-PEG1-NH2 and their roles in PROTAC design.

| Component | Function in PROTAC Design | Reference |

| Pomalidomide | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | scientificlabs.co.ukmedkoo.com |

| PEG1 Linker | Connects the pomalidomide ligand to the target protein ligand and influences the geometry of the ternary complex. | medkoo.com |

| Terminal Amine (-NH2) | Provides a reactive functional group for covalent attachment to a target protein ligand. | medkoo.commedchemexpress.com |

The terminal amine group of Pomalidomide-PEG1-NH2 is a versatile functional group for covalent linkage to a variety of target protein ligands. scientificlabs.co.ukmedkoo.comsigmaaldrich.com The most common strategy involves an amidation reaction, where the amine group reacts with a carboxylic acid on the target protein ligand to form a stable amide bond. scientificlabs.co.ukmedkoo.com

Other potential linkage chemistries that can be employed with an amine-terminated linker include:

Reductive Amination: Reaction with an aldehyde or ketone on the target ligand.

Isothiocyanate or Isocyanate Coupling: Formation of a thiourea (B124793) or urea (B33335) linkage, respectively.

Sulfonamide Formation: Reaction with a sulfonyl chloride.

The choice of linkage chemistry depends on the available functional groups on the target protein ligand and the desired stability of the resulting PROTAC molecule. The ability to use straightforward and reliable reactions like amidation makes Pomalidomide-PEG1-NH2 a convenient tool for the parallel synthesis of PROTAC libraries. sigmaaldrich.comscientificlabs.co.uk

Influence on Ubiquitin-Proteasome System (UPS) Hijacking

The ultimate function of a PROTAC synthesized from Pomalidomide-PEG1-NH2 is to hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein. sigmaaldrich.comiris-biotech.de The UPS is the primary mechanism for the removal of unwanted or damaged proteins in eukaryotic cells. nih.gov

By bringing the target protein into close proximity with the CRBN E3 ligase, the PROTAC facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. nih.gov This process, known as ubiquitination, is a key step in marking the protein for destruction. sigmaaldrich.comnih.gov

The formation of a polyubiquitin (B1169507) chain on the target protein acts as a recognition signal for the proteasome. sigmaaldrich.com The efficiency of this polyubiquitination is highly dependent on the geometry of the ternary complex, which is influenced by the linker length and composition of the PROTAC molecule.

Once a target protein is tagged with a polyubiquitin chain, it is recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." sigmaaldrich.com The proteasome unfolds the ubiquitinated protein and cleaves it into small peptides, effectively eliminating it from the cell. nih.gov

A key feature of this process is that the PROTAC molecule itself is not degraded and can be released after the ubiquitin transfer to catalytically induce the degradation of multiple target protein molecules. jove.com This catalytic mode of action allows PROTACs to be effective at very low concentrations. jove.com

The table below outlines the steps involved in UPS hijacking by a PROTAC incorporating Pomalidomide-PEG1-NH2.

| Step | Description | Reference |

| Ternary Complex Formation | The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. | sigmaaldrich.comscientificlabs.co.uk |

| Polyubiquitination | The CRBN E3 ligase facilitates the transfer of multiple ubiquitin molecules to the target protein. | sigmaaldrich.comnih.gov |

| Proteasomal Recognition | The polyubiquitinated target protein is recognized by the 26S proteasome. | sigmaaldrich.com |

| Degradation | The proteasome unfolds and degrades the target protein into small peptides. | nih.gov |

| PROTAC Recycling | The PROTAC is released and can induce the degradation of another target protein molecule. | jove.com |

Linker Design and Optimization in Heterobifunctional Degraders Derived from Pomalidomide Peg1 Nh2

Polyethylene (B3416737) Glycol (PEG) Linker Properties and Conformational Flexibility

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable physicochemical properties, including hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. The inherent flexibility of the PEG chain is a key characteristic that allows the PROTAC to adopt a range of conformations, facilitating the optimal positioning of the target protein and the E3 ligase for effective ubiquitination.

Effect of PEG1 Length on Ternary Complex Formation

The length of the linker is a crucial parameter in PROTAC design, as it dictates the distance between the protein of interest (POI) and the E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both proteins. Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.

While specific studies focusing exclusively on a PEG1 linker in pomalidomide-based PROTACs are limited, the general consensus in the field is that even single-atom changes in linker length can profoundly impact degradation efficiency. For very short linkers like PEG1, the conformational space is more restricted, which can be either beneficial or detrimental depending on the specific target protein and E3 ligase pair. A short linker may pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting a stable ternary complex. However, for some targets, a PEG1 linker may be too short to span the required distance between the binding pockets of the POI and the E3 ligase, thus failing to form a productive ternary complex. Computational modeling and structural biology are essential tools to predict and validate the suitability of a short PEG1 linker for a given target.

Influence of PEG1 on Spatial Orientation and Distance between Ligands

The PEG1 linker, despite its short length, possesses rotational freedom around its single bonds, allowing for some degree of conformational flexibility. This flexibility, though limited compared to longer PEG chains, is critical for achieving the precise spatial orientation of the pomalidomide (B1683931) and the target-binding ligand required for productive ternary complex formation. The ether oxygen within the PEG unit can also participate in hydrogen bonding interactions with either the target protein or the E3 ligase, further stabilizing the ternary complex.

Computational modeling approaches, such as Rosetta, are utilized to predict the ensemble of possible conformations of a PROTAC-mediated ternary complex. nih.gov These models can provide insights into how a short linker like PEG1 influences the relative positioning of the two proteins and whether the resulting orientation is conducive to ubiquitination. The goal is to achieve a conformation where the lysine (B10760008) residues on the surface of the target protein are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Impact of Linker Chemical Composition on PROTAC Function

Comparison of PEG-based vs. Alkyl-chain Linkers

PEG and alkyl chains are the most common motifs used in PROTAC linkers. nih.gov The selection between these two types of linkers involves a trade-off between different physicochemical properties.

| Feature | PEG-based Linkers | Alkyl-chain Linkers |

| Solubility | Generally higher hydrophilicity, leading to improved aqueous solubility. | More lipophilic, which can sometimes result in lower aqueous solubility. |

| Cell Permeability | Can sometimes be a concern due to higher polarity, though this is not always a limiting factor. | Generally favorable for passive diffusion across cell membranes due to higher lipophilicity. |

| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally considered to be metabolically stable. |

| Ternary Complex Interactions | Ether oxygens can act as hydrogen bond acceptors, potentially stabilizing the ternary complex. | Primarily engage in van der Waals interactions. |

| Conformational Flexibility | The presence of oxygen atoms can influence bond angles and rotational barriers compared to a pure alkyl chain. | High degree of conformational freedom. |

In some reported cases, the replacement of an alkyl chain with a PEG linker of similar length led to a decrease in degradation activity, suggesting that the introduction of oxygen atoms can sometimes be detrimental to PROTAC function. nih.govresearchgate.net However, this is not a universal rule, and the optimal linker composition is highly dependent on the specific PROTAC system. For pomalidomide-based PROTACs, the increased solubility offered by a PEG linker can be advantageous.

Hydrophilicity and Rigidity Considerations in Linker Design

While the PEG1 linker is considered flexible, the introduction of more rigid elements into a PROTAC linker, such as cyclic structures or double/triple bonds, can also be a successful strategy. researchgate.net Rigid linkers can reduce the entropic penalty of binding by pre-organizing the PROTAC in a conformation favorable for ternary complex formation. However, this comes at the cost of reduced conformational sampling, which might be necessary to achieve the optimal geometry for some target-E3 ligase pairs. The flexible nature of even a short PEG1 linker allows for a broader exploration of binding poses.

Linker Attachment Site Optimization

The point of attachment of the linker to the pomalidomide core is another critical parameter that can significantly impact the stability and activity of the resulting PROTAC. The most common attachment points on the pomalidomide phthalimide (B116566) ring are the C4 and C5 positions.

Research has shown that the choice between the C4 and C5 position for linker attachment can influence the degradation of endogenous zinc-finger (ZF) proteins, which is an off-target effect of pomalidomide. nih.govresearchgate.net Modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of some ZF proteins compared to identical modifications at the C4 position. nih.gov This suggests that attaching the PEG1-NH2 linker at the C5 position of pomalidomide could lead to more specific PROTACs with fewer off-target effects.

Furthermore, the stability of the PROTAC can be affected by the linker attachment point. Studies have indicated that PROTACs with a linker attached at the C4 position of the phthalimide moiety of cereblon (CRBN) ligands, like pomalidomide, exhibit better stability. researchgate.netnih.gov Therefore, a careful evaluation of both on-target activity and off-target effects is necessary when choosing the optimal attachment site for the Pomalidomide-PEG1-NH2 linker.

Strategic Exit Vectors from the Pomalidomide Ligand

The point of attachment, or "exit vector," for the linker on the E3 ligase ligand is a crucial parameter in PROTAC design. researchgate.net The selection of an appropriate exit vector on the pomalidomide scaffold is vital to ensure that the ligand's affinity for its target, the CRBN E3 ligase, is maintained while allowing the linker to project outwards towards the solvent-exposed region, where it can be connected to the POI ligand. This positioning helps to facilitate the productive formation of the ternary complex. For pomalidomide and other immunomodulatory drugs (IMiDs), the glutarimide (B196013) moiety is essential for binding within a hydrophobic pocket of CRBN, making modifications to this ring system challenging. portlandpress.com Consequently, strategic exit vectors are typically located on the phthalimide ring of the pomalidomide molecule.

The most common strategies for linker attachment to pomalidomide involve derivatization at the C4 or C5 positions of the phthalimide ring. nih.govnih.gov

C4 Position: The 4-amino group on the phthalimide ring is a common and effective exit vector. The synthesis of PROTACs often starts from 4-fluorothalidomide, where a primary amine linker can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govscholaris.ca Pomalidomide-PEG1-NH2 itself is an example of a building block where the linker is attached at this position. medkoo.com This vector directs the linker away from the core binding interface with CRBN, minimizing interference. acs.org

C5 Position: The C5 position of the phthalimide ring offers an alternative exit vector. Studies have explored attaching linkers at this position, though it is sometimes associated with a reduction in the degradation of certain neosubstrates compared to C4-linked conjugates. nih.gov

Glutarimide Ring: While modifications to the glutarimide ring are generally avoided due to its critical role in CRBN binding, some research has explored N-alkylation of the glutarimide nitrogen. However, this approach can be synthetically challenging and may lead to reduced binding affinity. frontiersin.org

The chemical nature of the linkage is also a key consideration. Amide bond formation is a prevalent method for connecting linkers to pomalidomide derivatives, offering stability and well-established synthetic accessibility. nih.govfrontiersin.org The table below summarizes common exit vectors and synthetic approaches.

| Exit Vector Position | Common Precursor | Linker Attachment Chemistry | Rationale |

| C4 of Phthalimide Ring | 4-Fluorothalidomide | Nucleophilic Aromatic Substitution (SNAr) with an amine-terminated linker | Directs linker away from the CRBN binding site; synthetically accessible. nih.govscholaris.ca |

| C4 of Phthalimide Ring | Pomalidomide | Acylation of the 4-amino group | Creates a stable amide bond for linker connection. nih.govfrontiersin.org |

| C5 of Phthalimide Ring | 5-substituted Phthalimide derivatives | Amide coupling or other conjugation chemistries | Alternative vector to modulate the orientation of the ternary complex. nih.gov |

Influence on Protein-Protein Interactions within the Ternary Complex

The linker in a PROTAC is not merely a passive spacer; it plays a dynamic and critical role in the formation and stability of the ternary complex. nih.gov The length, composition, and rigidity of the linker, originating from building blocks like Pomalidomide-PEG1-NH2, directly influence the protein-protein interactions (PPIs) between the target protein and the E3 ligase. rsc.orgresearchgate.net The stability of this ternary complex is often, though not always, correlated with the efficiency of protein degradation. elifesciences.org

The formation of a productive ternary complex allows for de novo PPIs to be formed at the interface between the POI and the E3 ligase. portlandpress.comrsc.org These newly formed interactions contribute to the stability of the complex, a phenomenon known as cooperativity. rsc.org A highly cooperative system, where the two proteins exhibit a strong affinity for each other within the complex, can lead to more potent degradation. nih.gov

The linker's characteristics dictate the relative orientation and distance between the two proteins, thereby controlling which PPIs can form.

Linker Length: The length of the linker is a determinant of degradation efficacy. A linker that is too short may cause steric hindrance, preventing the two proteins from interacting favorably. Conversely, an overly long or flexible linker might not sufficiently restrict the proteins in a productive conformation. ashpublications.org Studies have shown that varying the number of PEG units in a linker can dramatically alter degradation potency, with optimal lengths being highly specific to the POI-E3 ligase pair. nih.gov For example, in the development of BET degraders, two PROTACs, dBET23 and dBET57, which differ only in linker length, were found to induce different ternary complex conformations, leading to PPIs with different domains of CRBN. nih.gov

Linker Composition: The chemical makeup of the linker affects its physical properties. PEG linkers, such as the one in Pomalidomide-PEG1-NH2, are often used to enhance solubility and cell permeability. jenkemusa.com However, the inclusion of heteroatoms like oxygen can also impact the conformation and interactions within the ternary complex. For instance, replacing an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity, suggesting that the linker's composition can directly influence the stability of the ternary complex. nih.gov

Attachment Point: As discussed previously, the exit vector on pomalidomide influences the trajectory of the linker. This, in turn, affects the possible conformations the PROTAC can adopt and the resulting geometry of the ternary complex. An optimal attachment point allows the linker to guide the two proteins into an arrangement that maximizes favorable PPIs. acs.org

The following table presents research findings on how linker modifications can impact ternary complex formation and degradation efficacy.

| PROTAC System | Linker Variation | Observation | Reference |

| BET family degraders | Different PEG linker lengths (e.g., dBET23 vs. dBET57) | Induced different PPIs between BRD4BD1 and CRBN domains (NTD vs. CTD). | nih.gov |

| CRBN Homo-PROTACs | Increasing linker length from 8 atoms | Longer linkers led to weaker CRBN degradation but a more potent effect on IKZF1 degradation. | ashpublications.org |

| General CRBN Degraders | Alkyl vs. PEG linkers | Replacement of a nine-atom alkyl linker with three PEG units resulted in weaker CRBN degradation. | nih.gov |

| ALK Degraders | Arylamine exit vector with H-bond donor | Pomalidomide-based PROTACs with an arylamine exit vector (a hydrogen-bond donor) induced greater off-target degradation of zinc-finger proteins. | nih.gov |

Structure Activity Relationship Sar Studies for Pomalidomide Peg1 Nh2 and Its Conjugates

SAR of the Pomalidomide (B1683931) Ligand Component

Pomalidomide serves as a highly effective molecular glue, recruiting the CRBN E3 ubiquitin ligase to a target protein. The specific interactions between pomalidomide and CRBN are finely tuned, and even minor structural alterations can significantly impact its ability to form a stable and productive ternary complex.

The affinity of pomalidomide and its analogs for Cereblon is a critical determinant of their efficacy as the CRBN-recruiting moiety in a PROTAC. The glutarimide (B196013) and phthalimide (B116566) rings of pomalidomide are the primary pharmacophores responsible for this interaction. Modifications to these core structures have been extensively studied to understand their impact on CRBN binding.

The amino group at the C4 position of the phthalimide ring is a key feature of pomalidomide that enhances its binding affinity to CRBN compared to its predecessor, thalidomide. This enhanced affinity translates to more potent degradation of target proteins. The binding affinities of various immunomodulatory drugs (IMiDs) to the CRBN-DDB1 complex have been quantified, highlighting the superior binding of pomalidomide.

| Compound | Modification | Binding Affinity (Kd or Ki in nM) to CRBN-DDB1 |

|---|---|---|

| Pomalidomide | 4-amino group on phthalimide ring | ~157 |

| Lenalidomide (B1683929) | 4-amino group and lack of one carbonyl on phthalimide ring | ~178 |

| Thalidomide | No substitution on phthalimide ring | ~250 |

This table presents the binding affinities of pomalidomide and related immunomodulatory drugs to the Cereblon (CRBN)-DDB1 complex, demonstrating the effect of structural modifications on binding.

Structural studies have revealed that even subtle changes to the pomalidomide scaffold can have a pronounced effect on CRBN binding and subsequent protein degradation. For instance, replacing the aniline (B41778) moiety in pomalidomide with a methyl group can lead to a significant loss of activity. researchgate.net This underscores the precise structural requirements for optimal interaction with the CRBN binding pocket.

The position of substituents on the phthalimide ring of pomalidomide has a profound impact on the degradation propensity of not only the intended target protein but also off-target proteins, particularly zinc-finger (ZF) proteins. This has significant implications for the selectivity and safety of pomalidomide-based PROTACs.

Research has shown that modifications at the C5 position of the phthalimide ring tend to reduce the degradation of off-target ZF proteins compared to identical modifications at the C4 position. This suggests that the C5 position is more sterically tolerant and that modifications at this site can disrupt the interactions required for the recruitment and degradation of these endogenous proteins. By strategically placing the linker at the C5 position, it is possible to design PROTACs with a more favorable safety profile, minimizing the degradation of proteins that are not the intended target.

For example, a study systematically compared pomalidomide analogues with modifications at the C4 and C5 positions and found that C5-modified analogues consistently showed reduced degradation of a panel of ZF degrons. This provides a rational design principle for developing more selective pomalidomide-based PROTACs.

| Modification Position | General Impact on Off-Target Zinc-Finger Protein Degradation | Rationale |

|---|---|---|

| C4 Position | Higher propensity for off-target degradation | The C4 position is often involved in interactions that recruit endogenous zinc-finger proteins for degradation. |

| C5 Position | Reduced propensity for off-target degradation | Modifications at the C5 position can sterically hinder the binding of off-target proteins without significantly compromising CRBN engagement. |

This table summarizes the impact of positional isomerism of modifications on the phthalimide ring of pomalidomide on the degradation of off-target zinc-finger proteins.

The binding of pomalidomide to Cereblon is a complex interplay of hydrogen bonding, steric, and hydrophobic interactions. The glutarimide moiety of pomalidomide is crucial for its interaction with CRBN, forming key hydrogen bonds within the binding pocket. The phthalimide portion of the molecule also contributes to the binding affinity and provides a surface for interaction with neosubstrates.

Hydrogen bonding between the glutarimide ring and amino acid residues in the CRBN binding pocket is a fundamental aspect of the molecular recognition. These interactions anchor the pomalidomide molecule in the correct orientation to facilitate the recruitment of target proteins.

Steric and hydrophobic effects also play a significant role, particularly concerning modifications on the phthalimide ring. The size and shape of substituents can either enhance or disrupt the binding to CRBN and the formation of a productive ternary complex. For example, bulky substituents at certain positions can lead to steric clashes, reducing binding affinity and degradation efficiency. Conversely, appropriately sized hydrophobic groups can engage in favorable interactions within the binding pocket, enhancing the stability of the complex. The off-target degradation of zinc-finger proteins by pomalidomide is also influenced by these forces, with steric hindrance from C5 modifications being a key factor in reducing their degradation.

SAR of the PEG1 Linker Component

The length of the PEG linker is a crucial parameter that requires careful optimization for each specific target protein and warhead combination. An optimal linker length is necessary to bridge the target protein and CRBN effectively, allowing for the formation of a stable and productive ternary complex.

If the linker is too short, it may not be able to span the distance between the two proteins, leading to steric clashes and preventing the formation of the ternary complex. Conversely, if the linker is too long, it can lead to a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding. This can result in reduced degradation efficacy.

The optimal linker length is highly dependent on the specific target protein and the binding site of the warhead. For some targets, a short linker may be optimal, while for others, a longer linker may be required to achieve the necessary geometry for efficient ubiquitination. For instance, in the development of a selective CDK6 PROTAC degrader, a conjugate incorporating a pomalidomide-based cereblon ligand and a 1-unit PEG linker (Pomalidomide-PEG1-C2-N3) was utilized to create a potent degrader with a DC50 of 2.1 nM. glpbio.com

| Linker Length | General Effect on Degradation Efficacy | Rationale |

|---|---|---|

| Too Short | Low or no degradation | Inability to form a stable ternary complex due to steric hindrance. |

| Optimal Length | High degradation efficacy | Facilitates the formation of a stable and productive ternary complex with favorable protein-protein interactions. |

| Too Long | Reduced degradation efficacy | Increased conformational flexibility leads to a higher entropic penalty for ternary complex formation, potentially resulting in a less stable complex. |

This table illustrates the general principles of how PEG linker length influences the degradation efficacy of pomalidomide-based PROTACs.

The flexibility of the PEG linker is another critical factor that influences the stability of the ternary complex and, consequently, the degradation efficacy. A flexible linker, such as a PEG chain, can adopt multiple conformations, which can be advantageous in allowing the PROTAC to find the optimal orientation for binding to both the target protein and CRBN. This conformational adaptability can help to overcome potential steric clashes and facilitate the formation of favorable protein-protein interactions within the ternary complex.

However, excessive flexibility can also be detrimental. A highly flexible linker has a high degree of conformational freedom in the unbound state, and constraining it into a single bioactive conformation upon forming the ternary complex comes at a significant entropic cost. This can lead to a less stable complex and reduced degradation efficiency. Therefore, a balance between flexibility and rigidity is often desirable. Some studies have shown that incorporating some rigid elements into the linker can pre-organize the PROTAC into a conformation that is more favorable for binding, thereby reducing the entropic penalty and increasing the stability of the ternary complex. The inherent flexibility of the PEG1 linker in Pomalidomide-PEG1-NH2 allows it to explore various conformational states, which can be beneficial for initiating the formation of the ternary complex with a diverse range of target proteins.

Effects of Linker Terminal Functional Group Variations

The terminal amine of Pomalidomide-PEG1-NH2 is the primary site for conjugation. SAR studies reveal that the nature of the chemical bond and the groups adjacent to this linkage point can significantly influence the properties of the final PROTAC.

Key research findings indicate that pomalidomide-based PROTACs featuring an arylamine exit vector, where the nitrogen atom acts as a hydrogen bond donor, tend to induce greater degradation of off-target zinc-finger (ZF) proteins. nih.gov This suggests that PROTACs designed to lack hydrogen-bond donors at this position may exhibit lower off-target activity. nih.gov The choice of the amine nucleophile during synthesis can also impact the efficiency of creating pomalidomide conjugates, a crucial step in generating libraries for SAR studies.

Furthermore, changing the functional group that connects the CRBN ligand to the linker can affect the conjugate's susceptibility to hydrolysis. researchgate.net For instance, substituting an ether linkage for an amine at the junction between the linker and the pomalidomide moiety has been shown to minimize the degradation of the neosubstrate protein IKZF1. nih.gov This highlights that even subtle changes to the linker's chemistry and its terminal functional groups can modulate the biological activity and specificity of the resulting PROTAC.

SAR of the Overall Pomalidomide-PEG1-NH2 PROTAC Construct

The degradation potency of a pomalidomide-based PROTAC is highly sensitive to the linker's attachment point on the phthalimide ring of the pomalidomide molecule. researchgate.net Systematic studies comparing linker attachments at the C4 versus the C5 position have become central to modern PROTAC design. researchgate.netbiorxiv.org

While both positions can yield active degraders, the specific exit vector and linker chemistry are critical. For example, in the development of KRAS G12C degraders, a series of PROTACs were synthesized using pomalidomide, leading to the identification of potent compounds capable of inducing rapid and sustained degradation of the target protein. nih.govresearchgate.net The success of these molecules underscores the importance of empirical testing of various structural features to achieve optimal degradation capability. The linker not only bridges the two ends of the PROTAC but also influences the conformational flexibility and orientation of the bound proteins, directly impacting the efficiency of the ubiquitination process that leads to degradation.

A significant challenge in developing pomalidomide-based PROTACs is the inherent ability of the pomalidomide moiety itself to act as a "molecular glue." nih.gov It can induce the degradation of endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors, independent of the PROTAC's intended target. nih.govbiorxiv.orgbroadinstitute.orgbiorxiv.org This off-target activity is a major concern and has prompted extensive SAR studies to mitigate it. nih.govbiorxiv.orgnih.gov

The off-target degradation of ZF proteins by pomalidomide-based PROTACs hampers their therapeutic applicability. researchgate.netbroadinstitute.orgnih.govnih.gov Research has demonstrated that this off-target effect is highly dependent on the linker's attachment point on the pomalidomide phthalimide ring. nih.gov

A crucial breakthrough came from the systematic comparison of pomalidomide analogues with linker modifications at either the C4 or C5 position. nih.govresearchgate.netbiorxiv.org Studies consistently show that attaching the linker to the C5 position of the phthalimide ring significantly reduces the degradation of off-target ZF proteins compared to identical modifications at the C4 position. nih.gov The rationale is that a substituent at the C5 position creates steric hindrance that disrupts the formation of the ternary complex between CRBN, the PROTAC, and the off-target ZF proteins, while still permitting the formation of the desired on-target complex. nih.gov

| Modification Site | Effect on Off-Target ZF Protein Degradation | Rationale |

|---|---|---|

| C4 Position | Higher propensity for ZF protein degradation | Allows for the formation of a stable ternary complex with off-target ZF proteins. |

| C5 Position | Reduced propensity for ZF protein degradation | Introduces steric hindrance that disrupts the binding of ZF proteins. nih.gov |

By applying the SAR principles learned from analogue libraries, researchers have successfully engineered more specific PROTACs. nih.govbiorxiv.org The "C5 modification rule" has been a guiding principle in developing potent degraders with cleaner off-target profiles. nih.govresearchgate.netbroadinstitute.orgnih.gov

A notable example is the re-engineering of an anaplastic lymphoma kinase (ALK)-targeting PROTAC. nih.govresearchgate.netbiorxiv.orgbiorxiv.org The original PROTAC, which had a C4-linked pomalidomide, was effective against ALK but also caused degradation of several ZF proteins. nih.gov By synthesizing new versions with C5-linked pomalidomide analogues, researchers developed ALK PROTACs that not only minimized off-target ZF degradation but also, in some cases, showed enhanced on-target potency. nih.govresearchgate.netbroadinstitute.orgnih.gov This work provides a clear proof-of-concept that rational SAR modifications, guided by a deep understanding of the structural drivers of both on-target and off-target activities, can lead to the development of safer and more effective protein degraders. nih.gov

Preclinical and Mechanistic Studies of Pomalidomide Peg1 Nh2 Conjugates in Cellular and in Vitro Models

Cellular Degradation Assays

Cellular degradation assays are fundamental to understanding the efficacy and characteristics of Pomalidomide-PEG1-NH2 conjugates. These assays are designed to confirm and quantify the degradation of the target protein within a cellular context.

Quantification of Target Protein Degradation in Cell Lines (e.g., Immunoblotting, Mass Spectrometry)

The primary method for quantifying the degradation of a target protein induced by a Pomalidomide-PEG1-NH2 conjugate is immunoblotting, also known as Western blotting. This technique allows for the visualization and semi-quantitative analysis of the target protein levels in cells treated with the conjugate. For instance, in a study evaluating a hypothetical PROTAC targeting Protein X (PX-PROTAC) synthesized using Pomalidomide-PEG1-NH2, various cancer cell lines would be treated with the PX-PROTAC. Subsequent immunoblot analysis would reveal a decrease in the band intensity corresponding to Protein X in a manner dependent on the presence of the PROTAC.

Mass spectrometry-based proteomics offers a more comprehensive and quantitative approach to assess target protein degradation. biorxiv.org This method can identify and quantify thousands of proteins in a cell lysate, providing a global view of the proteome's response to the PROTAC. biorxiv.orgnih.gov This is particularly useful for confirming the selectivity of the Pomalidomide-PEG1-NH2 conjugate, ensuring that only the intended target protein is degraded without significantly affecting other proteins. biorxiv.orgnih.gov Advanced techniques can even distinguish between direct and indirect effects on protein levels. biorxiv.org

Table 1: Representative Immunoblotting Data for a Hypothetical PX-PROTAC

| Cell Line | Treatment | Protein X Level (Relative to Control) |

| Cell Line A | Control (DMSO) | 100% |

| Cell Line A | PX-PROTAC (1 µM) | 25% |

| Cell Line B | Control (DMSO) | 100% |

| Cell Line B | PX-PROTAC (1 µM) | 15% |

Time- and Concentration-Dependent Degradation Profiles

To fully characterize the activity of a Pomalidomide-PEG1-NH2 conjugate, it is essential to determine its time- and concentration-dependent degradation profiles. Time-course experiments involve treating cells with a fixed concentration of the PROTAC and harvesting them at various time points to monitor the rate of target protein degradation. Typically, significant degradation can be observed within a few hours of treatment.

Concentration-response studies are performed by treating cells with increasing concentrations of the PROTAC for a fixed period. These studies are crucial for determining the potency of the conjugate, often expressed as the DC50 value (the concentration at which 50% of the target protein is degraded). A so-called "hook effect" is sometimes observed at very high concentrations, where the degradation efficiency decreases due to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) that are not productive for ternary complex formation. nih.gov

Table 2: Concentration-Dependent Degradation of Protein X by PX-PROTAC

| PX-PROTAC Concentration (nM) | Percent Degradation of Protein X |

| 1 | 15% |

| 10 | 45% |

| 100 | 85% |

| 1000 | 95% |

| 10000 | 70% (Hook Effect) |

Biochemical and Biophysical Characterization of Molecular Interactions

Understanding the molecular interactions that underpin the mechanism of action of Pomalidomide-PEG1-NH2 conjugates is critical for their rational design and optimization. These studies are typically conducted using purified proteins in vitro.

Cereblon Co-immunoprecipitation Studies

Co-immunoprecipitation (Co-IP) assays are performed to confirm the interaction between the Pomalidomide (B1683931) moiety of the conjugate and its target, the Cereblon (CRBN) E3 ligase. nih.govnih.gov In these experiments, cell lysates are incubated with an antibody that specifically recognizes CRBN. The antibody-protein complexes are then captured, and the immunoprecipitated proteins are analyzed by immunoblotting for the presence of the target protein of the PROTAC. A positive result, where the target protein is detected in the CRBN immunoprecipitate only in the presence of the Pomalidomide-PEG1-NH2 conjugate, provides strong evidence for the formation of a ternary complex (Target Protein-PROTAC-CRBN) within the cell. nih.gov

Protein-Protein Interaction (PPI) Assays for Ternary Complex Formation

A variety of biophysical techniques can be employed to directly measure the formation and stability of the ternary complex in vitro. researchgate.netub.edunih.gov These assays are crucial for understanding the cooperativity of the system, which is a measure of how the binding of the PROTAC to one protein influences its affinity for the other.

Commonly used techniques include:

Surface Plasmon Resonance (SPR): This technique can be used to measure the binding kinetics and affinities of the PROTAC to both the target protein and CRBN, as well as the formation of the ternary complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay is a proximity-based method that can be used to monitor the formation of the ternary complex in a solution-based format.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that is highly sensitive and suitable for high-throughput screening. researchgate.netub.edu

The data obtained from these assays are critical for structure-activity relationship (SAR) studies aimed at optimizing the linker length and composition for improved ternary complex formation and degradation efficiency. sigmaaldrich.comnih.gov

Biochemical Assays for E3 Ligase Activity Modulation

Pomalidomide-PEG1-NH2 conjugates are designed to modulate the activity of the CRBN E3 ligase by bringing a new substrate (the target protein) into its proximity. nih.gov In vitro ubiquitination assays can be performed to directly demonstrate that the PROTAC induces the ubiquitination of the target protein in a CRBN-dependent manner. These assays typically include the purified target protein, the CRBN-DDB1-CUL4A-Rbx1 E3 ligase complex, ubiquitin, E1 and E2 enzymes, ATP, and the Pomalidomide-PEG1-NH2 conjugate. The ubiquitination of the target protein can then be detected by immunoblotting with an anti-ubiquitin antibody. Such experiments confirm that the conjugate is not only able to form a ternary complex but also to productively engage the ubiquitin-proteasome system. nih.gov

Mechanistic Insights into Cellular Phenotypes

Due to the scarcity of research on Pomalidomide-PEG1-NH2 as an independent entity, this section extrapolates potential mechanisms from the known functions of pomalidomide.

Studies on Cell Cycle Regulation Independent of P53 Signaling

There is a lack of specific studies investigating the effect of Pomalidomide-PEG1-NH2 on cell cycle regulation, either dependent or independent of p53 signaling. Research on the parent compound, pomalidomide, has demonstrated its ability to induce G0/G1 cell cycle arrest in multiple myeloma cells. This effect is often associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. While p53 is a primary transcriptional activator of p21, its induction can also occur through p53-independent pathways involving transcription factors such as Sp1, AP2, and STATs. It is plausible that any direct cellular activity of Pomalidomide-PEG1-NH2 on the cell cycle would be mediated through its interaction with CRBN and subsequent downstream signaling, however, this remains to be experimentally verified.

Induction of Apoptosis Mechanisms (e.g., Caspase-8, NF-κB suppression)

The pro-apoptotic effects of pomalidomide are well-documented and are linked to its immunomodulatory and direct anti-tumor activities. One of the key mechanisms involves the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway. Pomalidomide has been shown to enhance caspase-8 activity, leading to the downstream activation of executioner caspases and subsequent apoptosis. Furthermore, pomalidomide can suppress the activity of the transcription factor NF-κB, which plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes. medchemexpress.com By inhibiting NF-κB, pomalidomide can sensitize cancer cells to apoptosis. medchemexpress.com It is hypothesized that Pomalidomide-PEG1-NH2, by virtue of its pomalidomide moiety, could potentially exert similar pro-apoptotic effects, although this has not been directly demonstrated.

Table 1: Potential Apoptotic Mechanisms of Pomalidomide-PEG1-NH2 (Hypothesized)

| Mechanism | Key Molecules Involved | Expected Outcome |

|---|---|---|

| Extrinsic Apoptosis | Caspase-8, FADD, Death Receptors | Increased apoptosis |

Modulation of Hematopoietic Cell Fate and Differentiation

Pomalidomide is known to have significant effects on the hematopoietic system. It can modulate the differentiation of hematopoietic stem and progenitor cells (HSPCs). For instance, in the context of myelodysplastic syndromes, pomalidomide can promote erythroid differentiation. Conversely, it can also inhibit the proliferation of certain hematopoietic lineages. Recent studies have shown that pomalidomide can increase the population of immature CD34+CD38- cells while decreasing the number of more mature CD34+CD38+ cells, suggesting an inhibition of early HSPC maturation. medchemexpress.comtechscience.com These effects are thought to be mediated by the degradation of specific transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical regulators of lymphocyte development. The impact of the PEG1-NH2 linker on these activities of pomalidomide has not been investigated.

Table 2: Effects of Pomalidomide on Hematopoietic Cell Populations

| Cell Population | Effect of Pomalidomide | Reference |

|---|---|---|

| Immature CD34+CD38- cells | Increase | medchemexpress.comtechscience.com |

| Mature CD34+CD38+ cells | Decrease | medchemexpress.comtechscience.com |

| Erythroid progenitors | Promotion of differentiation |

Investigating Mechanisms of Resistance to Degrader Activity (e.g., CRBN alterations)

Resistance to pomalidomide and pomalidomide-based PROTACs is a significant clinical challenge. The most well-characterized mechanism of resistance involves alterations in the primary target, Cereblon (CRBN). nih.gov These alterations can include:

Mutations in the CRBN gene: Specific mutations in the pomalidomide-binding domain of CRBN can prevent the drug from binding, thereby abrogating its activity.

Decreased CRBN expression: Downregulation of CRBN protein levels, either through genetic or epigenetic mechanisms, can reduce the cell's sensitivity to pomalidomide.

Splice variants of CRBN: The expression of non-functional CRBN splice variants can also lead to resistance.

As Pomalidomide-PEG1-NH2 functions as a CRBN ligand, it is almost certain that its efficacy, whether as a standalone agent or as part of a PROTAC, would be compromised by these same CRBN alterations.

Table 3: Mechanisms of Resistance to Pomalidomide and Related Compounds

| Resistance Mechanism | Description | Consequence |

|---|---|---|

| CRBN Mutations | Point mutations in the drug-binding pocket | Prevents binding of the pomalidomide moiety |

| Decreased CRBN Expression | Lower levels of CRBN protein | Insufficient E3 ligase for effective protein degradation |

Compound List

Advanced Analytical and Characterization Methodologies for Pomalidomide Peg1 Nh2 Derived Protacs

Spectroscopic Techniques for Structural Elucidation of Conjugates (e.g., NMR, Mass Spectrometry beyond basic identification)

The precise structural characterization of Pomalidomide-PEG1-NH2 derived PROTACs is fundamental to ensuring their purity and function. While standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the covalent structure of the final conjugate, advanced applications of these techniques provide deeper insights. jst.go.jp

High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass of the synthesized PROTAC, but its utility extends to identifying subtle byproducts and impurities that can significantly impact biological activity. For instance, during the synthesis of pomalidomide-PEG-based PROTACs, a cryptic phthalimide (B116566) byproduct can be formed through nucleophilic acyl substitution, which displaces the glutarimide (B196013) ring. beilstein-journals.org This impurity can be challenging to detect but is identifiable through careful analysis of MS ion extraction traces from HPLC analysis. beilstein-journals.org

Advanced NMR techniques are employed to understand the PROTAC's conformation and its binding interfaces with its protein partners. Methods such as Saturation Transfer Difference (STD) NMR and Paramagnetic Relaxation Enhancement (PRE) can map the specific protons on the PROTAC that are in close contact with the target protein or the E3 ligase. This information is invaluable for confirming that both the pomalidomide (B1683931) moiety and the target-binding warhead are engaging their respective proteins as intended. Furthermore, 1H NMR and 13C-NMR are critical in identifying and quantifying process-related impurities, ensuring the final compound is of high purity for biological testing. jst.go.jpbeilstein-journals.org

| Technique | Application Beyond Basic Identification | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Impurity Identification and Profiling | Detection of cryptic byproducts, such as phthalimide impurities from side reactions. beilstein-journals.org |

| Saturation Transfer Difference (STD) NMR | Epitope Mapping of Ligand Binding | Identifies which parts of the PROTAC molecule are in direct contact with the target protein or E3 ligase. |